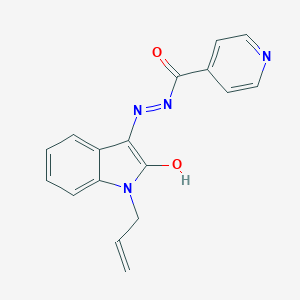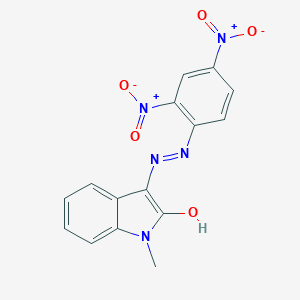![molecular formula C12H9Br2NO2S2 B414181 (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B414181.png)
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of bromine atoms and a methoxy group on the benzylidene moiety adds to its chemical diversity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The bromine atoms on the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine (TEA), and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of bromine atoms and the thioxo group may contribute to its reactivity and ability to interact with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-(3,5-Dibromo-2-methoxybenzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione: Similar in structure but with a pyrimidine core instead of a thiazolidinone core.
(3,5-Dibromo-2-methoxy-benzylidene)-(3,5-dimethyl-[1,2,4]triazol-4-yl): Contains a triazole ring instead of a thiazolidinone ring.
Uniqueness
The uniqueness of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its thiazolidinone core, which imparts distinct chemical and biological properties
特性
分子式 |
C12H9Br2NO2S2 |
|---|---|
分子量 |
423.1g/mol |
IUPAC名 |
(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9Br2NO2S2/c1-15-11(16)9(19-12(15)18)4-6-3-7(13)5-8(14)10(6)17-2/h3-5H,1-2H3/b9-4+ |
InChIキー |
FMXHAXJQTMQCFU-RUDMXATFSA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)OC)/SC1=S |
SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Br)OC)SC1=S |
正規SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Br)OC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414098.png)
![3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414099.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414102.png)
![1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B414103.png)

![2-iodo-N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414106.png)
![3-nitro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414107.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B414110.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B414113.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B414117.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2-(3-methoxyphenyl)quinoline](/img/structure/B414119.png)
![3-nitro-4-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414120.png)
